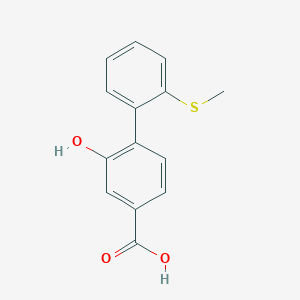
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% (2C4MTPB) is a synthetic organic compound belonging to the class of compounds known as benzoic acids. It is an important intermediate chemical in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. 2C4MTPB is a white, crystalline solid with a melting point of 156-158°C. Its structure consists of a benzene ring with two chlorine atoms and a 2-methylthiophenyl substituent.
科学的研究の応用
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used as a reagent in the synthesis of a variety of heterocyclic compounds. In addition, 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% has been used in the synthesis of a variety of metal-organic frameworks (MOFs) and in the synthesis of new fluorescent dyes.
作用機序
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% is an important intermediate chemical in the synthesis of a variety of organic compounds. The mechanism of action of 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% involves the reaction of the chlorine atom with the benzene ring to form a new carbon-chlorine bond. This reaction is followed by the nucleophilic attack of the 2-methylthiophenyl substituent on the carbon-chlorine bond, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% has not been studied extensively for its biochemical and physiological effects. However, the compound has been shown to have a low toxicity in animal studies and is not considered to be a health hazard.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% is that it is a relatively reactive compound and may react with other compounds in the laboratory, leading to unexpected results.
将来の方向性
There are a number of potential future directions for research on 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95%. These include further study of its biochemical and physiological effects, development of more efficient synthesis methods, and investigation of its potential applications in the synthesis of new organic compounds. Additionally, further research could be conducted to explore the potential use of 2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% in the synthesis of new metal-organic frameworks (MOFs) and fluorescent dyes.
合成法
2-Chloro-4-(2-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 2-chloro-4-methylthiophenol and benzoyl chloride in the presence of a base such as potassium carbonate or sodium carbonate. The reaction occurs in an organic solvent such as dichloromethane or toluene. The reaction is typically carried out at a temperature of around 80-90°C for several hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from a suitable solvent.
特性
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(15)8-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQIHQHTTGAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














